Chlorantraniliprole

Descripción

anthranilic diamide insecticide.that disrupts mating in codling moth (Lepidoptera: Tortricidae)

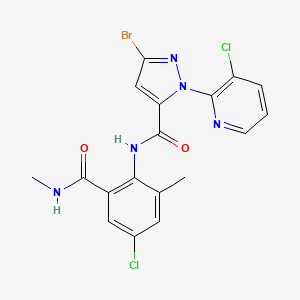

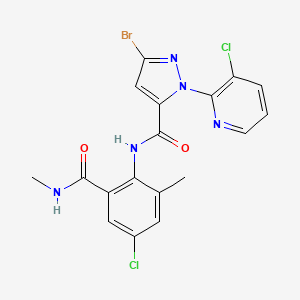

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrCl2N5O2/c1-9-6-10(20)7-11(17(27)22-2)15(9)24-18(28)13-8-14(19)25-26(13)16-12(21)4-3-5-23-16/h3-8H,1-2H3,(H,22,27)(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOVNZZNOMJUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrCl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044345 | |

| Record name | Chlorantraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Solubility in acetone 3.4, acetonitrile 0.71, dichloromethane 2.48, ethyl acetate 1.14, methanol 1.71 (all in g/L), In water, 0.9-1.0 mg/L at 20 °C, pH 7 | |

| Record name | Chlorantraniliprole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1589 (95.9%); 1.507 (99.2%) at 20 °C | |

| Record name | Chlorantraniliprole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine, crystalline, off-white powder | |

CAS No. |

500008-45-7 | |

| Record name | Chlorantraniliprole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500008-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorantraniliprole [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500008457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorantraniliprole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORANTRANILIPROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622AK9DH9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chlorantraniliprole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208-210 °C | |

| Record name | Chlorantraniliprole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7877 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Chlorantraniliprole on Ryanodine Receptors

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular mechanism of chlorantraniliprole, a potent anthranilic diamide insecticide. It details its interaction with insect ryanodine receptors (RyRs), summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Ryanodine Receptor Activation

The primary molecular target of this compound is the ryanodine receptor (RyR), a large, homo-tetrameric ion channel that governs the release of calcium (Ca²⁺) from intracellular stores within the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] This Ca²⁺ release is a critical process in excitation-contraction coupling in muscle cells and neuronal signaling.[2][3]

This compound functions as a potent and selective activator of insect RyRs.[1] Upon binding, it allosterically modulates the receptor, locking the channel in a persistently open or sub-conductance state. This stabilization of the open conformation leads to an uncontrolled and sustained efflux of Ca²⁺ from the SR/ER into the cytoplasm. The resulting depletion of intracellular Ca²⁺ stores and the sustained high levels of cytoplasmic Ca²⁺ disrupt normal cellular function, leading to the key symptoms of diamide poisoning in insects: immediate cessation of feeding, continuous muscle contraction, paralysis, and ultimately, death.

Binding Site and High Selectivity

This compound's efficacy and safety profile are rooted in its remarkable selectivity for insect RyRs over their mammalian counterparts. This selectivity is attributed to structural differences in the binding site between insect and mammalian RyR isoforms.

Allosteric Binding Site: Radioligand binding studies have demonstrated that this compound binds to a site on the RyR that is distinct from the binding site of the eponymous plant alkaloid, ryanodine. It is also distinct from the binding site of another class of diamide insecticides, the phthalic diamides like flubendiamide, although these sites are allosterically coupled. Cryo-electron microscopy (cryo-EM) has been instrumental in identifying the precise binding location. These studies show that this compound binds within the transmembrane domain of the RyR, inducing a conformational change in the S4-S5 linker, which in turn triggers the opening of the channel pore.

Basis for Selectivity: Insects typically express a single RyR isoform, whereas mammals possess three (RyR1, RyR2, and RyR3). There is only about 45% amino acid similarity between insect and mammalian RyRs, and this sequence divergence is the foundation for the selective toxicity of this compound. Specific amino acid residues within the binding pocket are critical for high-affinity binding. Chimeric receptor studies and cryo-EM structures have revealed that resistance mutations in insects often occur at this binding site, either causing steric hindrance or loss of contact points for the insecticide molecule. In contrast, this compound is only a weak activator of mammalian RyR1, with a much lower binding affinity, estimated to be about 100-fold less than for insect RyRs.

Quantitative Data

The interaction of this compound with RyRs has been quantified through various biochemical and electrophysiological assays. The following tables summarize key data on its binding affinity and effects on channel function.

Table 1: Binding Affinity of this compound to Ryanodine Receptors

| Compound | Receptor Type | Assay Type | Measured Value (Kd) | Reference |

| This compound | Mammalian RyR1 (Rabbit) | FRET-based saturation binding | ~100-fold larger than for insect RyR | |

| This compound | Insect RyR (Various) | Radioligand Binding | High Affinity (nM range typical) |

Table 2: Effects of this compound on Mammalian RyR1 Channel Gating

| Parameter | Effect | Description | Reference |

| Open Probability (Po) | Increased | This compound activates the RyR1 channel, making it more likely to be open. | |

| Mean Open Time (To) | No Change | The duration of individual channel opening events is not altered. | |

| Mean Close Time (Tc) | Reduced | The time the channel spends in the closed state is decreased, suggesting destabilization of the closed state. |

Signaling Pathway and Logical Relationships

The binding of this compound to the insect RyR initiates a direct signaling cascade centered on the disruption of intracellular calcium homeostasis.

This compound acts as an allosteric modulator, meaning its binding to one site influences the conformation and function of other parts of the receptor, including the channel gate and other ligand binding sites.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand (e.g., [³H]this compound or [³H]ryanodine) to the RyR in membrane preparations to determine binding affinity (Kd) and receptor density (Bmax).

Methodology:

-

Membrane Preparation: Isolate SR/ER membranes (microsomes) from a tissue source (e.g., insect or mammalian muscle) via differential centrifugation.

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled this compound (the competitor).

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by filtering the mixture through glass fiber filters. The filters trap the membranes while unbound ligand passes through.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand against the concentration of the unlabeled competitor. This generates a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is calculated. The inhibition constant (Ki), representing the affinity of this compound for the receptor, can be derived from the IC₅₀ value.

Calcium Release Assay

This functional assay measures the ability of this compound to induce Ca²⁺ release from isolated SR vesicles.

Methodology:

-

Vesicle Preparation: Prepare SR/ER vesicles from muscle tissue as described above.

-

Calcium Loading: Actively load the vesicles with Ca²⁺ using the SERCA pump in the presence of ATP.

-

Fluorescence Measurement: Suspend the Ca²⁺-loaded vesicles in a buffer containing a fluorescent Ca²⁺ indicator (e.g., Fura-2, Indo-1).

-

Initiate Release: Add this compound to the suspension.

-

Data Analysis: Monitor the change in fluorescence over time, which corresponds to the increase in extra-vesicular Ca²⁺ concentration as it is released from the vesicles through the activated RyR channels. This data can be used to generate dose-response curves to determine the EC₅₀ (the concentration that elicits a half-maximal response).

Single-Channel Electrophysiology

This powerful technique allows for the direct observation of the gating behavior of a single RyR channel reconstituted into a planar lipid bilayer. It provides detailed information on open probability (Pₒ), mean open time (Tₒ), and mean close time (T꜀).

Methodology:

-

Purification and Reconstitution: Purify the RyR protein complex and incorporate it into an artificial planar lipid bilayer that separates two chambers (cis and trans).

-

Recording: Apply a voltage across the bilayer and record the ionic current flowing through the single RyR channel using sensitive amplifiers. The cis chamber represents the cytoplasm, and the trans chamber represents the SR/ER lumen.

-

Modulator Application: Add this compound to the cis chamber to observe its effect on channel activity.

-

Data Analysis: Analyze the current recordings to determine changes in the channel's gating kinetics (Pₒ, Tₒ, T꜀) in the presence of the compound.

Conclusion

This compound's mechanism of action is a prime example of targeted molecular disruption. By allosterically binding to and activating insect ryanodine receptors, it triggers a catastrophic release of intracellular calcium, leading to paralysis and death. Its high selectivity for insect RyRs, conferred by evolutionary divergence in the receptor's structure, makes it a valuable and relatively safe tool in integrated pest management. A thorough understanding of its binding site, the allosteric modulation of the receptor, and the molecular basis of resistance is crucial for the development of next-generation insecticides that can overcome resistance and maintain high efficacy and safety standards.

References

The Synthetic Pathway of Chlorantraniliprole: A Technical Guide

Chlorantraniliprole is a widely used insecticide belonging to the anthranilic diamide class. Its synthesis is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the final product. This technical guide provides a detailed overview of the core synthesis pathways, including experimental protocols and quantitative data for researchers, scientists, and professionals in drug development.

Core Synthesis Strategy

The industrial synthesis of this compound predominantly involves the amide coupling of two primary intermediates:

-

3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

-

2-amino-5-chloro-N,3-dimethylbenzamide

The final step is an amidation reaction between these two molecules.[1][2] There are two main approaches for this final coupling: a direct amide bond formation or a two-step process via a benzoxazinone intermediate.[3][4][5]

Synthesis of Intermediate 1: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

A common and industrially viable route for the synthesis of this pyrazole carboxylic acid derivative starts from 2,3-dichloropyridine. The pathway involves several key transformations: hydrazino-substitution, cyclization, bromination, oxidation, and hydrolysis.

Experimental Protocol:

-

Hydrazino-substitution: 2,3-dichloropyridine is reacted with hydrazine hydrate, often in a solvent like ethanol, under reflux conditions to yield (3-chloropyridin-2-yl)-hydrazine.

-

Cyclization with Diethyl Maleate: The resulting hydrazine derivative undergoes condensation with diethyl maleate in the presence of a base such as sodium ethoxide. This step forms the pyrazolidinone ring.

-

Bromination: The pyrazolidinone intermediate is then treated with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile.

-

Oxidation: The subsequent pyrazoline is oxidized to the corresponding pyrazole. A common oxidizing agent for this step is potassium persulfate.

-

Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved by treating the ethyl ester with a base like sodium hydroxide in aqueous methanol, followed by acidification with an acid such as hydrochloric acid to a pH of 2 to precipitate the product. The crude product can be purified by recrystallization from a solvent like isopropanol.

An alternative method for the synthesis of the pyrazole ring involves starting from 3-aminocrotononitrile, which undergoes cyclization with hydrazine hydrate, followed by bromination, oxidation, and condensation with 2,3-dichloropyridine.

Quantitative Data for Intermediate 1 Synthesis:

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |

| Hydrolysis | Ethyl 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylate | aq. Methanol, NaOH, HCl | Methanol/Water | Not Specified | ~1 hr | >47% (overall) | >99.5% |

Synthesis of Intermediate 2: 2-amino-5-chloro-N,3-dimethylbenzamide

The synthesis of this substituted anthranilamide intermediate is crucial and several routes have been developed. A prevalent method starts from 2-nitro-3-methylbenzoic acid. This pathway involves reduction of the nitro group, chlorination of the aromatic ring, and formation of the N-methylamide.

Experimental Protocol:

-

Reduction: The starting material, 2-nitro-3-methylbenzoic acid, is reduced to 2-amino-3-methylbenzoic acid. A common method is catalytic hydrogenation using a catalyst like Raney nickel in a solvent such as ethanol under a hydrogen atmosphere (e.g., 0.2 MPa) at an elevated temperature (e.g., 50°C) for several hours.

-

Chlorination: The resulting 2-amino-3-methylbenzoic acid is chlorinated. This can be achieved by reacting it with a chlorinating agent like sulfuryl chloride in an inert organic solvent, or by bubbling chlorine gas through a solution of the starting material in a solvent like dichloroethane at an elevated temperature (e.g., 50°C).

-

Amide Formation: The 2-amino-5-chloro-3-methylbenzoic acid is then converted to the corresponding N-methylamide. This can be done through a multi-step process involving esterification followed by ammonolysis with methylamine. Alternatively, a one-pot process can be employed where the carboxylic acid is first activated and then reacted with methylamine.

An alternative approach involves the reaction of 3-methyl-2-nitrobenzoyl methylamine with methylamine, followed by reduction of the nitro group with iron powder and an acid, and subsequent chlorination with sulfuryl chloride.

Quantitative Data for Intermediate 2 Synthesis:

| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity | Reference |

| Reduction | 2-nitro-3-methylbenzoic acid | Raney nickel, H₂ | Ethanol | 50°C | 4h | 98.3% | Not Specified | |

| Chlorination | 2-amino-3-methylbenzoic acid | Cl₂ gas | Dichloroethane | 50°C | 3h | 98.1% | Not Specified | |

| Overall Route | 2-nitro-3-methyl benzoic acid | Various | Various | Various | Various | >80% | Not Specified |

Final Synthesis of this compound

The final step in the synthesis is the coupling of the two key intermediates.

Route 1: Direct Amidation

In this route, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is activated and then reacted directly with 2-amino-5-chloro-N,3-dimethylbenzamide.

A common method for activating the carboxylic acid is to convert it to an acid chloride or a mixed anhydride. For instance, the carboxylic acid can be reacted with methanesulfonyl chloride in the presence of a base like 3-methylpyridine in a solvent such as acetonitrile. The reaction mixture is typically cooled initially (e.g., -5 to 0°C) during the addition of methanesulfonyl chloride and then warmed to complete the reaction (e.g., 50°C). An alternative activating agent is N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt).

| Starting Materials | Coupling Agents | Solvent | Temperature | Time | Yield | Purity | Reference |

| Intermediate 1 & 2 | EDCI, HOBt | Dichloromethane | Ice bath to RT | Overnight | 91.5% | Not Specified | |

| Intermediate 1 & 2 | Methanesulfonyl chloride, 3-methylpyridine | Acetonitrile | -5°C to 50°C | 4h | Not Specified | Not Specified | |

| Intermediate 1 & 2 | DCC, N-hydroxysuccinimide | THF, Chloroform | 20-50°C | 2-48h | 72% | 97% |

Route 2: Through Benzoxazinone Intermediate

This route involves a two-step process where the two intermediates first react to form a cyclized benzoxazinone intermediate. This intermediate is then ring-opened with methylamine to yield this compound.

-

Formation of Benzoxazinone: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid are reacted in the presence of a dehydrating agent or an activating agent like methanesulfonyl chloride. The reaction is typically carried out in a suitable solvent like acetonitrile in the presence of a base.

-

Ring-opening with Methylamine: The isolated or in-situ generated benzoxazinone intermediate is then reacted with a methylamine solution to open the ring and form the final this compound product.

Synthesis Pathway Diagrams

Caption: Overview of the main synthetic routes to this compound.

Caption: Two primary routes for the final coupling step in this compound synthesis.

References

- 1. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. This compound | 500008-45-7 [chemicalbook.com]

- 3. CN104844569A - this compound synthesis method - Google Patents [patents.google.com]

- 4. Preparation method of this compound and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

discovery and development of chlorantraniliprole insecticide

An In-depth Technical Guide on the Discovery and Development of Chlorantraniliprole

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 500008-45-7) is a broad-spectrum insecticide belonging to the anthranilic diamide class, first developed by DuPont.[1][2] It exhibits a novel mode of action by targeting insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells, resulting in paralysis and death of the target pest.[3][4][5] Its high efficacy against a range of lepidopteran and other pests, coupled with a favorable toxicological profile for non-target organisms, has established it as a critical tool in integrated pest management (IPM) programs worldwide. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, toxicological data, and key experimental protocols associated with the development of this compound.

Discovery and Rationale

The development of this compound, with the test code DPX-E2Y45, emerged from a focused effort by DuPont to discover new insecticidal chemotypes with novel modes of action to combat growing insecticide resistance. The research was based on the extract of Ryania speciosa, a plant known for its insecticidal properties since the 1940s. The primary goal was to leverage the insect ryanodine receptor, a known insecticidal target, to create a molecule with high potency, selectivity, and a favorable safety profile. This led to the discovery of the anthranilic diamide class, with this compound being a benchmark compound first registered for use in 2008.

Chemical Synthesis

The commercial production of this compound involves a multi-step organic synthesis process centered on constructing the core anthranilic diamide structure. While various routes have been patented, a common approach involves the synthesis of two key intermediates followed by a final amide coupling reaction.

The key intermediates are:

-

1-(3-chloro-2-pyridyl)-3-bromo-1H-pyrazole-5-carboxylic acid

-

2-amino-5-chloro-N,3-dimethylbenzamide

These intermediates are then coupled, often using a reagent like methanesulfonyl chloride, to form the final this compound molecule. Optimization of the synthesis has focused on improving yields, reducing the number of steps, and ensuring suitability for large-scale manufacturing.

Mechanism of Action

This compound's insecticidal activity stems from its highly specific and potent modulation of insect ryanodine receptors (RyRs). These receptors are large ion channels located on the sarcoplasmic reticulum that control the release of intracellular calcium (Ca²⁺), a critical step in muscle contraction.

The key events are:

-

Binding: this compound is ingested by the insect and binds to a specific, allosteric site on the RyR.

-

Activation: This binding locks the RyR channel in a persistently open state.

-

Uncontrolled Ca²⁺ Release: The stabilized open channel leads to a massive and uncontrolled efflux of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.

-

Paralysis: The depletion of intracellular Ca²⁺ stores and sustained high cytosolic Ca²⁺ levels disrupt normal muscle function, causing rapid feeding cessation, muscle paralysis, and ultimately, insect death.

This mechanism is highly selective for insect RyRs; the binding affinity for mammalian RyRs is significantly lower (dissociation constant Kd values are approximately 100-fold larger), which is the basis for its low mammalian toxicity.

Toxicological Profile

This compound exhibits very low acute and chronic toxicity to mammals. It is not a skin or eye irritant and is not a skin sensitizer. Furthermore, extensive testing has shown no evidence of genotoxicity, carcinogenicity, neurotoxicity, or immunotoxicity.

Table 1: Mammalian Toxicity Data

| Study Type | Species | Result | Reference |

| Acute Oral LD₅₀ | Rat | > 5000 mg/kg bw | |

| Acute Dermal LD₅₀ | Rat | > 5000 mg/kg bw | |

| Acute Inhalation LC₅₀ | Rat | > 5.1 mg/L | |

| 90-Day Neurotoxicity NOAEL | Rat | 1313 mg/kg bw/day (highest dose tested) | |

| 2-Generation Reproduction NOAEL | Rat | 1199 mg/kg bw/day (highest dose tested) | |

| Developmental Toxicity NOAEL | Rat, Rabbit | 1000 mg/kg bw/day (highest dose tested) |

Table 2: Ecotoxicological Data

| Organism Group | Toxicity Level | Details | Reference |

| Birds | Moderately Toxic / Low Toxicity | NOEC reported as 120 ppm (Bobwhite quail) and 250 ppm (Mallard). | |

| Fish | Low Toxicity | Lethality occurs at levels above water solubility. | |

| Aquatic Invertebrates | Highly Toxic | High acute and chronic toxicity to Daphnia. | |

| Bees | Low Toxicity | Low toxicity to bees. | |

| Earthworms | Low Toxicity | Not very toxic to most soil invertebrates. |

Environmental Fate

This compound is characterized as persistent and potentially mobile in both soil and aquatic environments. Its low vapor pressure indicates that volatilization is not a significant dissipation pathway.

Table 3: Environmental Fate Characteristics

| Parameter | Value | Conditions / Notes | Reference |

| Solubility | |||

| Water | 1.023 mg/L | @ 20-25°C | |

| Half-Life (t½) | |||

| Aerobic Soil Metabolism | 228 - 924 days | Laboratory studies at 25°C. | |

| Bare Ground Dissipation | 52 - 1130 days | Field studies, varies by location/soil. | |

| Aqueous Photolysis | 9.9 - 32.8 days | Varies with sediment type. | |

| Hydrolysis | Stable at pH 5 & 7; < 10 days at pH 9 | Alkaline-catalyzed hydrolysis is a major dissipation route. | |

| Mobility | |||

| Soil Organic Carbon Partition Coefficient (Koc) | 153 - 526 L/kg | Indicates potential mobility. |

Resistance Mechanisms

As with any widely used insecticide, resistance to this compound has been observed in several key pest populations, such as the diamondback moth (Plutella xylostella) and the striped stem borer (Chilo suppressalis). The primary mechanisms of resistance identified are:

-

Target-Site Mutations: Alterations in the ryanodine receptor gene, such as point mutations (e.g., G4946E, I4790M) or deletions, can reduce the binding affinity of this compound to its target.

-

Metabolic Detoxification: Enhanced activity of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s) and esterases, can lead to faster metabolism and clearance of the insecticide from the insect's body.

-

Decreased Target Expression: Reduced mRNA expression of the RyR gene has also been associated with resistance, effectively lowering the number of available targets for the insecticide.

Appendix: Key Experimental Protocols

Protocol: Leaf-Dip Bioassay for Insecticidal Efficacy

This protocol is used to determine the lethal concentration (LC) of this compound against lepidopteran larvae.

Methodology:

-

Stock Solution: Prepare a stock solution of technical grade this compound in a suitable solvent (e.g., acetone) with a surfactant (e.g., Triton X-100) to ensure even distribution.

-

Serial Dilutions: Create a series of at least five to seven test concentrations by diluting the stock solution with distilled water. A control group containing only water, solvent, and surfactant is essential.

-

Treatment: Excise leaf discs from a suitable host plant. Dip each disc into a test solution or the control solution for approximately 10-15 seconds and allow them to air dry completely.

-

Exposure: Place one treated leaf disc into a petri dish or container lined with moist filter paper. Introduce a set number of test insects (e.g., 10-20 third-instar larvae) into each container. Each concentration should have 3-5 replications.

-

Incubation: Maintain the containers in a controlled environment (e.g., 25°C, >60% relative humidity, 16:8 light:dark photoperiod).

-

Assessment: Record larval mortality at 24, 48, and 72 hours. Larvae are considered dead if they are unable to move in a coordinated manner when gently prodded.

-

Data Analysis: Correct the observed mortality for any deaths in the control group using Abbott's formula. Use probit analysis to calculate the LC₅₀ and LC₉₀ values.

Protocol: Radioligand Binding Assay for Receptor Interaction

This assay directly measures the binding affinity of this compound to its ryanodine receptor target.

Methodology:

-

Tissue Preparation: Prepare microsomes rich in sarcoplasmic reticulum from insect muscle tissue (e.g., from thoracic muscle of lepidopteran species) through differential centrifugation.

-

Incubation: Incubate the microsomal preparations with a radiolabeled ligand, such as [³H]this compound, in a suitable buffer.

-

Competition Assay: To determine the binding affinity (Ki) of unlabeled this compound, perform competition experiments where the microsomal preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Analyze the data using non-linear regression to determine the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the unlabeled competitor, which reflects its binding affinity for the receptor.

References

An In-depth Technical Guide to Chlorantraniliprole: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of chlorantraniliprole. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Chemical Identity and Structure

This compound is an insecticide belonging to the anthranilic diamide class.[1][2][3] Its systematic IUPAC name is 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide.[4][5]

| Identifier | Value |

| IUPAC Name | 3-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide |

| CAS Number | 500008-45-7 |

| Molecular Formula | C₁₈H₁₄BrCl₂N₅O₂ |

| Molecular Weight | 483.15 g/mol |

| SMILES | CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)Cl |

| InChIKey | PSOVNZZNOMJUBI-UHFFFAOYSA-N |

The structure of this compound is characterized by a pyrazole-5-carboxamide core, substituted with a bromophenyl group and a chloropyridinyl group. This specific arrangement is crucial for its selective activity.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties influence its environmental fate, bioavailability, and formulation development.

| Property | Value | Reference |

| Appearance | Fine, crystalline, off-white powder | |

| Melting Point | 208-210 °C | |

| Boiling Point | 526.6 °C (estimated) | |

| Density | 1.507 g/cm³ at 20 °C | |

| Vapor Pressure | 6.3 x 10⁻¹² Pa at 20-25 °C | |

| Water Solubility (20 °C) | 1.023 mg/L (unbuffered) 0.972 mg/L (pH 4) 0.880 mg/L (pH 7) 0.971 mg/L (pH 9) | |

| Octanol-Water Partition Coefficient (Log Kow) | 2.76 | |

| Dissociation Constant (pKa) | 10.88 | |

| Henry's Law Constant | 3.1 x 10⁻¹⁵ atm·m³/mol |

Solubility in Organic Solvents at 20 °C:

| Solvent | Solubility (g/L) | Reference |

| Acetone | 3.446 | |

| Acetonitrile | 0.711 | |

| Dichloromethane | 2.476 | |

| Dimethylformamide | 124 | |

| Ethyl Acetate | 1.144 | |

| Methanol | 1.714 | |

| n-Hexane | <0.0001 | |

| o-Xylene | 0.162 |

Mechanism of Action

This compound functions as a potent and selective activator of insect ryanodine receptors (RyRs), which are intracellular calcium channels critical for muscle contraction. The activation of these receptors leads to an uncontrolled release of calcium from the sarcoplasmic reticulum of muscle cells. This sustained calcium depletion results in impaired muscle regulation, leading to feeding cessation, paralysis, and ultimately, the death of the insect. A key feature of this compound is its high selectivity for insect RyRs over their mammalian counterparts, which accounts for its low mammalian toxicity.

Caption: Mechanism of action of this compound in insect muscle cells.

Experimental Protocols

General Synthesis Pathway

The synthesis of this compound involves a multi-step process. A common route involves the reaction of two key intermediates: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide. The general workflow is outlined below.

Caption: Simplified synthesis pathway for this compound.

Methodology Overview: The synthesis generally proceeds by preparing the two key intermediates separately and then coupling them. For instance, one patented method involves suspending 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid in a solvent, followed by the addition of 2-amino-5-chloro-N,3-dimethylbenzamide and a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in an ice bath. The reaction mixture is stirred and allowed to proceed to completion. The final product, this compound, is then isolated and purified, often through washing and recrystallization, with yields reported to be high. Purity is typically confirmed using techniques such as HPLC and NMR.

Analytical Method for Residue Determination

A common and sensitive method for the determination of this compound residues in agricultural products involves Solid Phase Extraction (SPE) followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Protocol for Fruits and Vegetables:

-

Sample Preparation: A homogenized sample (e.g., 20.0 g) is weighed.

-

Extraction: The sample is extracted with acetonitrile, often after an initial soak in water. The mixture is homogenized and filtered. This process may be repeated to ensure complete extraction.

-

Clean-up: The extract is passed through a Solid Phase Extraction (SPE) cartridge (e.g., octadecylsilanized silica gel) to remove interfering matrix components.

-

Concentration: The eluate from the SPE cartridge is concentrated, often under reduced pressure at a temperature below 40°C.

-

Reconstitution: The residue is redissolved in a suitable solvent mixture (e.g., methanol or acetonitrile/toluene).

-

Analysis: The final solution is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration standard.

Caption: Experimental workflow for this compound residue analysis.

Metabolism

The metabolism of this compound has been studied in various organisms. In livestock, metabolism is extensive. The major metabolic pathways include:

-

Hydroxylation of the N-methyl group.

-

Hydroxylation of the tolyl methyl group.

-

Cyclization with the loss of water to form a quinazolinone derivative.

-

N-demethylation.

In insects, metabolic resistance can develop through the upregulation of detoxification genes, such as those encoding cytochrome P450s and glutathione S-transferases. Chronic sublethal exposure in insects has been shown to disrupt sugar and fatty acid metabolism.

Toxicological Profile

This compound exhibits very low acute toxicity to mammals. The acute oral LD50 in rats is greater than 5000 mg/kg. Studies have shown it is not carcinogenic, genotoxic, neurotoxic, or a developmental toxicant in mammals. Its high degree of selectivity for insect ryanodine receptors is a primary reason for its favorable safety profile in non-target species.

This guide provides a foundational understanding of this compound for scientific and research applications. For specific experimental applications, it is recommended to consult detailed, peer-reviewed publications and validated analytical methods.

References

Toxicological Profile of Chlorantraniliprole in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mammalian toxicological profile of chlorantraniliprole, an anthranilic diamide insecticide. The information is compiled from regulatory assessments and scientific studies, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Executive Summary

This compound exhibits a very low level of toxicity to mammals.[1][2] Its insecticidal efficacy stems from a highly selective mode of action, targeting insect ryanodine receptors (RyRs) with significantly greater potency than their mammalian counterparts.[3][4] In mammals, this compound is characterized by very low acute oral, dermal, and inhalation toxicity.[1] Repeated-dose studies in various species have identified the liver and adrenal glands as potential target organs at high dose levels, though without severe adverse effects. Comprehensive testing has shown no evidence of genotoxicity, carcinogenicity, neurotoxicity, or adverse effects on reproduction and development at doses relevant to human exposure.

Mechanism of Action

This compound's primary mode of action is the activation of ryanodine receptors (RyRs), which are intracellular calcium release channels critical for muscle contraction. In insects, the binding of this compound to RyRs causes an uncontrolled release of calcium from the sarcoplasmic reticulum, leading to muscle paralysis and death.

The low toxicity of this compound in mammals is attributed to its differential selectivity for insect RyRs, which is reported to be over 350-fold higher than for mammalian RyRs. While it can act as a weak activator of the mammalian skeletal muscle ryanodine receptor (RyR1) at high concentrations, its affinity is much lower, providing a wide margin of safety. There are three RyR isoforms in mammals: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (brain and other tissues). This compound's low affinity for these isoforms underpins its favorable safety profile in mammalian species.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that this compound is rapidly absorbed following oral administration, with peak plasma concentrations occurring between 5 and 12 hours. The absorption rate is dose-dependent, decreasing at higher doses. The plasma elimination half-life ranges from 38 to 82 hours. The absorbed dose is distributed to tissues but shows a low potential for accumulation. Elimination occurs primarily through the feces, with a smaller portion excreted in the urine. Metabolism is extensive, with major pathways including hydroxylation.

Toxicological Endpoints

The toxicological profile of this compound has been established through a comprehensive set of studies conducted in various mammalian species, generally following OECD guidelines.

Acute Toxicity

This compound exhibits very low acute toxicity across oral, dermal, and inhalation routes of exposure. In rats, the LD50 values are consistently above the limit doses, placing it in the lowest toxicity categories.

Table 1: Acute Toxicity of this compound in Rats

| Study Type | Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Oral | Rat | LD50 | >5,000 mg/kg bw | |

| Dermal | Rat | LD50 | >5,000 mg/kg bw | |

| Inhalation | Rat | LC50 (4-hr) | >5.1 mg/L | |

| Skin Irritation | Rabbit | - | Non-irritating | |

| Eye Irritation | Rabbit | - | Non-irritating / Slightly irritating |

| Skin Sensitization | Guinea Pig | - | Not a sensitizer | |

Repeated-Dose Toxicity (Subchronic and Chronic)

Repeated-dose studies have been conducted in mice, rats, and dogs. The primary non-adverse effects observed at higher doses include the induction of liver enzymes, leading to increased liver weight, and microvesiculation of the adrenal cortex in rats.

Table 2: Subchronic Toxicity of this compound

| Study Duration / Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings at LOAEL/Higher Doses | Reference |

|---|---|---|---|---|

| 90-day Oral (Rat) | 1188 (highest dose tested) | Not Established | Increased liver weight (non-adverse) | |

| 90-day Oral (Mouse) | 1135 (males), 1539 (females) | Not Established | Increased liver weight (non-adverse) |

| 90-day Oral (Dog) | 1164 (males), 1233 (females) | Not Established | Increased liver weight (non-adverse) | |

Table 3: Chronic Toxicity and Carcinogenicity of this compound

| Study Duration / Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings at LOAEL/Higher Doses | Reference |

|---|---|---|---|---|

| 18-month Oral (Mouse) | 158 (males), 1155 (females) | 935 (males) | Eosinophilic foci, hepatocellular hypertrophy, increased liver weight (males) | |

| 2-year Oral (Rat) | 805 (males), 1076 (females) | Not Established | No adverse effects observed |

| 1-year Oral (Dog) | 1164 (males), 1233 (females) | Not Established | No adverse effects observed | |

Genotoxicity

This compound has been tested in a comprehensive battery of in vitro and in vivo genotoxicity assays. The results have consistently been negative, indicating that the compound is unlikely to be genotoxic.

Table 4: Genotoxicity Profile of this compound

| Assay Type | Test System | Result | Reference |

|---|---|---|---|

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Negative | |

| In Vitro Mammalian Cell Gene Mutation | Chinese Hamster Ovary (CHO) cells | Negative | |

| In Vitro Chromosomal Aberration | Human lymphocytes | Negative |

| In Vivo Mammalian Erythrocyte Micronucleus | Mouse bone marrow | Negative | |

Carcinogenicity

Long-term carcinogenicity studies in both mice and rats have shown no evidence of treatment-related tumor induction. Based on these findings, the U.S. EPA has classified this compound as "Not likely to be Carcinogenic to Humans."

Reproductive and Developmental Toxicity

This compound has been shown to have no adverse effects on reproductive function or fetal development in mammals, even at very high doses.

Table 5: Reproductive and Developmental Toxicity of this compound

| Study Type / Species | NOAEL (mg/kg/day) | Key Findings | Reference |

|---|---|---|---|

| Two-Generation Reproduction (Rat) | Parental: 1199 (males), 1594 (females) Offspring: 1199 (males), 1594 (females) | No adverse effects on fertility, reproduction, or offspring development at the highest dose tested. | |

| Developmental (Rat) | Maternal & Fetal: 1000 (highest dose tested) | No evidence of maternal toxicity or teratogenicity. |

| Developmental (Rabbit) | Maternal & Fetal: 1000 (highest dose tested) | No evidence of maternal toxicity or teratogenicity. | |

Neurotoxicity and Immunotoxicity

Specific neurotoxicity studies have not revealed any evidence of neurotoxic effects. An acute oral neurotoxicity study in rats established a NOAEL of 2,000 mg/kg/day, and a 90-day study established a NOAEL of 1,313 mg/kg/day, both being the highest doses tested. Similarly, studies have shown no evidence of immunotoxicity. While the established regulatory view is a lack of neurotoxicity, some recent academic studies have suggested that acute exposure in mice may induce anxiety-like behaviors.

Human Health Risk Assessment

Regulatory agencies have established health-based guidance values for this compound. The Acceptable Daily Intake (ADI) or chronic Reference Dose (cRfD) is typically derived from the most sensitive endpoint in chronic animal studies.

-

Acceptable Daily Intake (ADI) / Chronic Reference Dose (cRfD): 1.58 mg/kg/day

-

Basis: This value is derived from the NOAEL of 158 mg/kg/day from the 18-month mouse study, based on liver effects.

-

Uncertainty Factor: A 100-fold uncertainty factor was applied (10x for interspecies extrapolation and 10x for intraspecies variation).

-

Acute Reference Dose (ARfD): An ARfD has been deemed unnecessary by regulatory bodies due to the very low acute toxicity of the compound.

Experimental Protocols

The toxicological evaluation of this compound was conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Chronic Toxicity / Carcinogenicity Study (Based on OECD 452)

This study evaluates the effects of long-term, repeated exposure to a substance.

-

Test System: Typically conducted in rodents (e.g., rats, mice).

-

Group Size: At least 20 animals per sex per dose group.

-

Dose Levels: A minimum of three dose levels plus a concurrent control group. The highest dose is selected to induce some evidence of toxicity but not significant mortality.

-

Administration: Daily administration (e.g., in the diet) for a major portion of the animal's lifespan (e.g., 24 months for rats, 18 months for mice).

-

Observations: Include daily clinical observations, weekly body weight and food consumption measurements, periodic hematology and clinical chemistry, and ophthalmoscopy.

-

Pathology: At termination, all animals undergo a full necropsy. A comprehensive histopathological examination is performed on all organs and tissues from the control and high-dose groups, and on any gross lesions and target organs from all other groups.

Two-Generation Reproductive Toxicity Study (Based on OECD 416)

This study is designed to assess effects on all phases of the reproductive cycle.

-

Test System: The rat is the preferred species.

-

Group Size: Sufficient animals to yield at least 20 pregnant females per group.

-

Dose Levels: At least three dose levels plus a concurrent control.

-

Administration: The test substance is administered continuously to the parental (P) generation before mating, during mating, gestation, and lactation. Dosing is continued for the first-generation (F1) offspring from weaning through their maturation, mating, and the weaning of the second-generation (F2) offspring.

-

Endpoints: Evaluation includes parental clinical signs, body weight, and food consumption. Reproductive endpoints include mating and fertility indices, gestation length, and parturition observations. Offspring are evaluated for viability, sex ratio, body weight gain, developmental landmarks, and any abnormalities. At termination, a full necropsy and histopathology of reproductive organs are performed.

In Vitro Bacterial Reverse Mutation (Ames) Test (Based on OECD 471)

This assay is a screen for the potential of a substance to cause gene mutations.

-

Test System: Utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).

-

Procedure: Bacteria are exposed to the test substance at several concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

-

Evaluation: A positive result is indicated by a significant, dose-related increase in the number of "revertant" colonies (bacteria that have mutated back to a state where they can synthesize the essential amino acid) compared to the negative control.

References

- 1. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 2. oecd.org [oecd.org]

- 3. Biometrical evaluation of the performance of the revised OECD Test Guideline 402 for assessing acute dermal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

The Environmental Fate and Degradation of Chlorantraniliprole in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorantraniliprole is a widely used insecticide from the anthranilic diamide class, valued for its efficacy against a range of lepidopteran pests. Understanding its behavior in the soil is crucial for assessing its environmental impact and ensuring its sustainable use. This technical guide provides an in-depth overview of the environmental fate and degradation of this compound in soil. It covers the primary degradation pathways, including microbial metabolism, hydrolysis, and photolysis, and summarizes quantitative data on its persistence. Detailed experimental protocols for studying soil degradation are provided, along with visualizations of key processes and relationships to aid in comprehension.

Environmental Fate and Persistence

This compound exhibits moderate to high persistence in the soil environment. Its fate is governed by a combination of biotic and abiotic processes, which are heavily influenced by soil properties and environmental conditions.

-

Persistence: The half-life (DT50) of this compound in soil can vary significantly, ranging from several weeks to over a thousand days. This wide range is attributable to differences in soil type, organic matter content, pH, temperature, and microbial activity.[1][2] In aerobic soil conditions, half-lives are often reported to be in the range of 228 to 924 days.[3]

-

Mobility: this compound is considered to have the potential to be mobile in soil due to its low tendency to bind to soil particles (low Koc value).[3] This suggests a possibility of leaching into groundwater, although its actual mobility will depend on the specific soil characteristics and environmental factors.[3]

Degradation Pathways in Soil

The degradation of this compound in soil proceeds through three main pathways: microbial degradation, chemical hydrolysis, and photolysis on the soil surface.

-

Microbial Degradation: This is a primary route for the breakdown of this compound. Soil microorganisms, including bacteria and fungi, utilize the insecticide as a source of carbon and energy, breaking it down into simpler, less toxic compounds through enzymatic processes. Studies have identified various bacterial strains, such as those from the genera Bacillus and Pseudomonas, that are capable of degrading this compound. The rate and extent of microbial degradation are dependent on the composition and activity of the soil microbial community, as well as soil temperature, moisture, and organic matter content.

-

Chemical Hydrolysis: This abiotic process involves the cleavage of chemical bonds in the this compound molecule by reaction with water. Hydrolysis is significantly influenced by soil pH. The insecticide is relatively stable in acidic to neutral conditions (pH 4 and 7) but degrades more rapidly under alkaline conditions (pH 9).

-

Photolysis: On the soil surface, this compound can be degraded by sunlight (photodegradation). This process involves the absorption of UV radiation, which leads to the breaking of chemical bonds and the formation of various transformation products. The rate of photolysis is influenced by the intensity of sunlight and the properties of the soil surface.

Quantitative Degradation Data

The persistence of this compound is typically quantified by its dissipation half-life (DT50). The following tables summarize reported DT50 values from various laboratory and field studies.

Table 1: Laboratory Soil Degradation Half-Lives (DT50) of this compound

| Soil Condition | Temperature (°C) | DT50 (days) | Reference(s) |

| Aerobic | 25 | 233 - 886 | |

| Aerobic | 25 | 228 - 924 | |

| Aerobic | Not Specified | 210 | |

| Anaerobic (Aquatic) | Not Specified | 208 |

Table 2: Field Soil Dissipation Half-Lives (DT50) of this compound

| Location/Crop | Soil Type | DT50 (days) | Reference(s) |

| Bare Ground (California, USA) | Not Specified | 52 | |

| Bare Ground (Georgia, USA) | Not Specified | 1,130 | |

| Maize Field (China) | Not Specified | 9.5 - 21.7 | |

| Tomato Field (India) | Not Specified | 1.77 | |

| Greenhouse (Spain) | Clay / Sandy Clay Loam | 86 |

Key Degradation Metabolites

Several degradation products (metabolites) of this compound have been identified in soil studies. The formation and subsequent decline of these metabolites are important aspects of its overall environmental fate. Some of the commonly reported metabolites include:

-

IN-EQW78: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

-

IN-LBA22

-

IN-LBA24

-

IN-LBA23

-

IN-ECD73

-

IN-F6L99

-

IN-GAZ70

The relative abundance and persistence of these metabolites vary depending on the degradation pathway and environmental conditions. For instance, IN-LBA24 has been reported as a major product in photolysis studies.

Experimental Protocols

Standardized methods are essential for accurately assessing the environmental fate of pesticides in soil. Below are detailed methodologies for key experiments.

Laboratory Soil Incubation Study (Aerobic Degradation)

This protocol is based on the principles outlined in the OECD Guideline 307 for testing the aerobic transformation of chemicals in soil.

-

Soil Selection and Preparation:

-

Select at least three different soil types with varying textures, organic carbon content, and pH to represent a range of agricultural conditions.

-

Air-dry the soils and sieve them through a 2 mm mesh to ensure homogeneity.

-

Characterize the physicochemical properties of each soil (e.g., texture, pH, organic carbon content, microbial biomass).

-

-

Test Substance Application:

-

Use radiolabeled (e.g., ¹⁴C) this compound to facilitate tracking and mass balance calculations.

-

Prepare a stock solution of the test substance.

-

Apply the this compound solution to the soil samples at a concentration relevant to its maximum recommended field application rate. Ensure even distribution.

-

-

Incubation:

-

Place the treated soil samples (typically 50-100 g) into incubation vessels (e.g., biometers).

-

Adjust the soil moisture content to 40-60% of its water-holding capacity.

-

Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.

-

Maintain aerobic conditions by continuously supplying humidified air.

-

Include traps for collecting evolved ¹⁴CO₂ and other volatile organic compounds.

-

-

Sampling and Analysis:

-

Collect triplicate soil samples at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract this compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile).

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its degradation products.

-

-

Data Analysis:

-

Calculate the dissipation kinetics of this compound using appropriate models (e.g., first-order kinetics).

-

Determine the DT50 and DT90 values.

-

Identify and quantify the major metabolites, and determine their rates of formation and decline.

-

Conduct a mass balance to account for the applied radioactivity.

-

Field Dissipation Study

This protocol outlines the general procedure for conducting a terrestrial field dissipation study.

-

Site Selection and Plot Design:

-

Choose a test site with soil and climatic conditions representative of the intended use area of this compound.

-

Establish replicate plots for treatment and control.

-

-

Application:

-

Apply this compound to the plots at the maximum recommended label rate using calibrated application equipment.

-

-

Soil Sampling:

-

Collect soil core samples from multiple locations within each plot at various time intervals after application (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days, and then periodically for up to a year or more).

-

Divide the soil cores into different depth segments (e.g., 0-10 cm, 10-20 cm, 20-30 cm) to assess leaching potential.

-

-

Sample Handling and Storage:

-

Place samples in appropriate containers, label them, and transport them to the laboratory in a cooler.

-

Store the samples frozen until analysis to prevent further degradation.

-

-

Residue Analysis:

-

Process the soil samples (e.g., air-drying, sieving).

-

Extract this compound and its metabolites using a validated method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure.

-

Analyze the extracts using instrumental techniques like LC-MS/MS or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

This is a common and effective method for the analysis of pesticide residues in soil.

-

Extraction (QuEChERS):

-

Weigh a representative soil sample (e.g., 10-15 g) into a centrifuge tube.

-

Add a specific volume of water (if the soil is dry) and an extraction solvent, typically acetonitrile.

-

Add a pre-packaged mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and enhance extraction efficiency.

-

Shake the tube vigorously for a set period (e.g., 1 minute).

-

Centrifuge the tube to separate the acetonitrile layer (containing the pesticides) from the aqueous and solid phases.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the acetonitrile extract and transfer it to a smaller centrifuge tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove nonpolar interferences) and magnesium sulfate to remove residual water.

-

Vortex and centrifuge the tube.

-

The resulting supernatant is the cleaned-up extract ready for analysis.

-

-

LC-MS/MS Analysis:

-

Instrument: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

Column: A reverse-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's degradation in soil.

Caption: Proposed degradation pathway of this compound in soil.

Caption: Workflow for this compound residue analysis in soil.

Caption: Factors influencing this compound degradation in soil.

Conclusion

The environmental fate of this compound in soil is a complex process influenced by a multitude of factors. It is characterized by moderate to high persistence, with microbial degradation being a key pathway for its breakdown, supplemented by hydrolysis under alkaline conditions and photolysis at the soil surface. The wide range of reported half-lives underscores the importance of considering site-specific soil properties and environmental conditions when assessing its potential environmental risk. Standardized laboratory and field studies, coupled with robust analytical techniques like QuEChERS and LC-MS/MS, are essential for accurately characterizing its behavior and ensuring its responsible use in agriculture.

References

Chlorantraniliprole's Precise Assault on Insect Muscle: A Technical Guide to its Mode of Action

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

Chlorantraniliprole, a member of the anthranilic diamide class of insecticides, has emerged as a highly effective and selective agent for insect pest management. Its potent activity stems from a precise molecular interaction with the insect ryanodine receptor (RyR), a critical ion channel in muscle cells. This technical guide provides an in-depth exploration of the mode of action of this compound at the cellular and molecular levels. We will dissect the signaling pathways involved, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects. This document is intended to be a comprehensive resource for researchers and professionals engaged in insecticide development and the study of insect physiology.

Introduction

The relentless challenge of agricultural pests and vector-borne diseases necessitates the development of insecticides with high efficacy and target specificity. This compound represents a significant advancement in this field, offering potent control of a broad spectrum of chewing insect pests, primarily from the order Lepidoptera, while exhibiting low toxicity to mammals and other non-target organisms.[1][2] This remarkable selectivity is rooted in its unique mode of action, which centers on the disruption of calcium homeostasis in insect muscle cells.[3][4]

This guide will provide a granular examination of the molecular and physiological events that unfold following an insect's exposure to this compound, leading to paralysis and eventual death.

The Molecular Target: The Insect Ryanodine Receptor

The primary molecular target of this compound is the ryanodine receptor (RyR), a large, tetrameric ion channel located in the membrane of the sarcoplasmic reticulum (SR) in muscle cells.[5] The RyR plays a pivotal role in excitation-contraction coupling, the process by which a neuronal signal is translated into muscle contraction. In a resting state, the RyR is closed, maintaining a high concentration of calcium ions (Ca²⁺) within the SR. Upon receiving an action potential, the RyR opens, allowing a rapid and controlled release of Ca²⁺ into the cytoplasm, which in turn initiates the cascade of events leading to muscle fiber contraction.

Mechanism of Action: Uncontrolled Calcium Release

This compound acts as a potent activator of the insect RyR. Unlike the physiological activation which is transient and tightly regulated, this compound binds to a specific allosteric site on the insect RyR, locking it in an open or sub-conductance state. This leads to a sustained and uncontrolled leakage of Ca²⁺ from the SR into the cytoplasm.

The consequences of this unregulated Ca²⁺ release are catastrophic for the insect muscle cell:

-

Depletion of Intracellular Calcium Stores: The continuous leakage of Ca²⁺ depletes the SR of its calcium reserves.

-

Elevated Cytosolic Calcium: The sustained influx of Ca²⁺ into the cytoplasm leads to a prolonged state of muscle fiber contraction and spasms.

-

Paralysis and Cessation of Feeding: The uncontrolled muscle contractions result in paralysis, rendering the insect unable to move or feed.

-

Cellular Dysfunction and Death: The disruption of calcium homeostasis affects numerous cellular processes, ultimately leading to the death of the insect.

The high selectivity of this compound for insect RyRs over their mammalian counterparts is a key factor in its favorable safety profile. This selectivity is attributed to differences in the amino acid sequences of the binding sites between insect and mammalian RyRs.

Signaling Pathway

The signaling pathway initiated by this compound is a direct and potent disruption of intracellular calcium regulation.

Quantitative Data

The potency and selectivity of this compound are evident in the quantitative data from various studies.

Table 1: Binding Affinity (Kd) and Potency (EC50/IC50) of this compound

| Species/Cell Line | Receptor/Assay | Value | Reference |

| Musca domestica (house fly) | [³H]this compound Binding (IC50) | 14 nM | |

| Mammalian RyR1 | Dissociation Constant (Kd) | Micromolar range (~100-fold higher than insect RyR) |

Table 2: Lethal Concentration (LC50) of this compound for Various Insect Species

| Insect Species | Life Stage | LC50 Value | Exposure Time | Reference |

| Spodoptera frugiperda | 3rd Instar Larvae | 2.781 mg/L | 48 hours | |

| Spodoptera litura | 3rd Instar Larvae | 0.0055% | 72 hours | |

| Loxostege sticticalis | 3rd Instar Larvae | 0.08183 µg/L | 72 hours | |

| Aedes aegypti | Larvae | 0.569 mg/L | - | |

| Spodoptera littoralis | 2nd Instar Larvae | 0.23 mg/L | 96 hours |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of this compound.

Electrophysiological Recording of Insect Muscle Cells

Objective: To measure the effects of this compound on the electrical properties of insect muscle cells.

Methodology:

-

Preparation of Insect Muscle:

-

Dissect the desired muscle fibers from the insect under a stereomicroscope in a physiological saline solution.

-

Carefully remove any adhering fat body and connective tissue.

-

Pin the muscle preparation to the bottom of a recording chamber coated with a silicone elastomer.

-

-

Electrode Placement:

-

Pull sharp glass microelectrodes with a resistance of 10-20 MΩ when filled with 3 M KCl.

-

Using a micromanipulator, carefully impale a muscle fiber with the microelectrode to record the membrane potential.

-

-

Recording:

-

Record the resting membrane potential of the muscle fiber.

-

Apply a series of current pulses to elicit action potentials and record their amplitude and duration.

-

Perfuse the preparation with a saline solution containing a known concentration of this compound.

-

Continuously record the membrane potential and action potentials to observe any changes induced by the insecticide, such as depolarization, increased frequency of spontaneous contractions, or changes in action potential characteristics.

-

Intracellular Calcium Imaging

Objective: To visualize and quantify the changes in intracellular calcium concentration in insect muscle cells upon exposure to this compound.

Methodology:

-

Cell Preparation and Dye Loading:

-

Isolate insect muscle cells or use a relevant insect cell line.

-

Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological saline solution for 30-60 minutes at room temperature in the dark.

-

Wash the cells with fresh saline to remove excess dye.

-

-

Imaging:

-

Place the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Acquire a baseline fluorescence image before the application of this compound.

-

Perfuse the cells with a solution containing this compound.

-

Capture a time-lapse series of fluorescence images to monitor the changes in intracellular calcium levels. An increase in fluorescence intensity indicates a rise in cytosolic Ca²⁺.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the fluorescence intensity within each ROI over time.

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at two different excitation or emission wavelengths to determine the absolute calcium concentration.

-

Muscle Contraction Assay

Objective: To measure the effect of this compound on the contractility of isolated insect muscle.

Methodology:

-

Muscle Preparation:

-

Dissect a suitable insect muscle, such as the dorsal longitudinal muscle of a fly or the retractor muscle of a larval lepidopteran.

-

Mount the muscle vertically in a temperature-controlled organ bath containing physiological saline.

-

Attach one end of the muscle to a fixed hook and the other end to an isometric force transducer.

-

-

Contraction Measurement:

-

Stimulate the muscle electrically with platinum electrodes to induce contractions.

-

Record the force of contraction using the force transducer and a data acquisition system.

-

Establish a baseline of contractile force.

-

Introduce this compound into the organ bath at a known concentration.

-

Continuously record the muscle contractions to observe any changes in force, frequency, or duration of contractions.

-

Conclusion

This compound's mode of action is a compelling example of a highly targeted and effective insecticidal mechanism. By specifically activating insect ryanodine receptors and inducing a catastrophic release of intracellular calcium, it leads to rapid paralysis and death in susceptible insect species. Its high degree of selectivity for insect over mammalian RyRs underscores its value as a reduced-risk insecticide. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the nuances of its activity and to explore new avenues for the development of next-generation insecticides. A thorough understanding of the molecular interactions and physiological consequences of this compound's action is paramount for its responsible and sustainable use in integrated pest management programs.

References

- 1. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]

- 2. Cardiotoxicity of the diamide insecticide this compound in the intact heart and in isolated cardiomyocytes from the honey bee - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cryo-EM structures of ryanodine receptors and diamide insecticides reveal the mechanisms of selectivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Architecture of Efficacy: A Technical Guide to the Structure-Activity Relationship of Chlorantraniliprole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantraniliprole, a member of the anthranilic diamide class of insecticides, has emerged as a pivotal tool in modern pest management due to its potent and selective activity against a range of lepidopteran pests.[1][2] Its unique mode of action, targeting the insect ryanodine receptor (RyR), has spurred extensive research into the development of novel derivatives with enhanced efficacy, broader spectrums of activity, and improved toxicological profiles.[1][2][3] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, offering a comprehensive resource for researchers and professionals engaged in the discovery and development of next-generation insecticides. We will delve into the critical structural modifications that influence biological activity, present key quantitative data in a structured format, detail essential experimental protocols, and visualize the underlying signaling pathways and research workflows.

Core Structure and Mechanism of Action

This compound and its derivatives exert their insecticidal effect by acting as potent activators of insect RyRs, which are large intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum. The binding of these compounds to the RyR leads to an uncontrolled release of stored calcium ions into the cytoplasm. This disruption of calcium homeostasis results in muscle contraction, paralysis, feeding cessation, and ultimately, the death of the insect. The high selectivity of this compound for insect RyRs over their mammalian counterparts is a key factor in its favorable safety profile.

Structure-Activity Relationship (SAR) of this compound Derivatives

The core structure of this compound consists of three key moieties: a substituted pyrazole ring, an anthranilic acid amide, and a substituted pyridine ring. SAR studies have revealed that modifications to each of these regions can significantly impact the insecticidal activity of the resulting derivatives. The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in the development of new bioactive compounds.

Key Structural Modifications and Their Impact on Activity:

-

Pyrazole Ring: The substituents on the pyrazole ring are crucial for activity. The presence of a halogen atom, typically bromine, at the 3-position is often associated with high insecticidal potency.

-

Anthranilic Amide Linker: The amide linkage is a critical pharmacophore. Modifications to the N-alkyl substituent on the amide can influence both potency and spectrum of activity.

-

Pyridine Ring: The substitution pattern on the pyridine ring plays a significant role in defining the insecticidal profile. The 3-chloro-2-pyridyl group in this compound is a key feature for its high efficacy.

Quantitative Structure-Activity Relationship (QSAR) Data